molecular formula C7H17NO B2871367 2-Methoxy-4-methylpentan-1-amine CAS No. 883541-73-9

2-Methoxy-4-methylpentan-1-amine

Cat. No.: B2871367
CAS No.: 883541-73-9
M. Wt: 131.219
InChI Key: JYUKUOAPGLIOTL-UHFFFAOYSA-N
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Description

2-Methoxy-4-methylpentan-1-amine is an aliphatic amine featuring a methoxy group at position 2 and a methyl branch at position 4 on a pentane backbone. Its molecular formula is C₇H₁₇NO, with a molar mass of 131.22 g/mol.

Properties

IUPAC Name

2-methoxy-4-methylpentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-6(2)4-7(5-8)9-3/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUKUOAPGLIOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-methylpentan-1-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the alkylation of 2-methoxy-4-methylpentan-1-ol with an amine source. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and optimized reaction conditions ensures consistency and cost-effectiveness in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methylpentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, often involving hydrogenation.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Reagents such as alkyl halides and bases like sodium hydride are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines .

Scientific Research Applications

2-Methoxy-4-methylpentan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research explores its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methoxy-4-methylpentan-1-amine exerts its effects involves interactions with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its interactions with enzymes and receptors in biological systems are also of interest, as these interactions can influence its biological activity and potential therapeutic effects .

Comparison with Similar Compounds

Positional Isomers: 4-Methoxy-4-methylpentan-1-amine

  • Structure : Methoxy at position 4 instead of 2.
  • Synthesis: Prepared via KH/MeI-mediated methylation of 5-(dibenzylamino)-2-methylpentan-2-ol, followed by hydrogenolysis (51% yield) .
  • Boiling/melting points may differ due to altered molecular symmetry and dipole moments.
  • 1H NMR : Distinct δ 7.94 signal (DMSO-d6) indicates amine proton environment differences compared to the 2-methoxy analog .

Functional Group Position Variants: (R)-1-Methoxy-4-methylpentan-2-amine

  • Structure : Methoxy at position 1, amine at position 2 (CAS 340740-41-2).
  • Molecular Formula: C₇H₁₇NO (131.22 g/mol), identical to the target compound but with reversed functional group positions .
  • Implications :
    • The amine at position 2 increases steric accessibility for reactions (e.g., acylation).
    • Stereochemistry (R-configuration) may influence chiral recognition in pharmaceutical applications.

Branching Analogs: 2-Methoxy-2,4-dimethylpentan-1-amine

  • Structure : Additional methyl group at position 2 (CAS 326487-97-2).
  • Molecular Formula: C₈H₁₉NO (145.24 g/mol).
  • Key Differences :
    • Increased hydrophobicity due to 2,4-dimethyl branching, likely reducing water solubility.
    • Steric crowding near the methoxy group may hinder ether cleavage reactions .

Cyclic Ether Derivatives: 2-Methoxy-1-(oxan-4-yl)ethan-1-amine

  • Structure : Incorporates a tetrahydropyran (oxane) ring (CAS 1340266-43-4).
  • Conformational rigidity may affect binding affinity in biological systems compared to linear analogs .

Aromatic Derivatives: 1-(4-Methoxy-2-methylphenyl)ethan-1-amine

  • Structure: Aromatic ring with methoxy and methyl substituents (C₁₀H₁₅NO, 165.23 g/mol).
  • Key Differences :
    • Aromaticity enables π-π stacking interactions, absent in aliphatic analogs.
    • UV absorption properties differ significantly due to the conjugated system .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molar Mass (g/mol) CAS Number Key Structural Feature
2-Methoxy-4-methylpentan-1-amine C₇H₁₇NO 131.22 Not provided 2-methoxy, 4-methyl, linear chain
4-Methoxy-4-methylpentan-1-amine C₇H₁₇NO 131.22 Not provided 4-methoxy, 4-methyl, symmetric
(R)-1-Methoxy-4-methylpentan-2-amine C₇H₁₇NO 131.22 340740-41-2 1-methoxy, chiral center at C2
2-Methoxy-2,4-dimethylpentan-1-amine C₈H₁₉NO 145.24 326487-97-2 2,4-dimethyl branching
2-Methoxy-1-(oxan-4-yl)ethan-1-amine C₈H₁₇NO₂ 159.23 1340266-43-4 Cyclic ether substituent

Biological Activity

2-Methoxy-4-methylpentan-1-amine is a compound of interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural features contribute to its biological activity, making it a subject of ongoing research. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C8H19NOC_8H_{19}NO and a molecular weight of approximately 155.24 g/mol. The compound features a methoxy group (-OCH₃) and an amine group (-NH₂), which are critical for its biological interactions.

PropertyValue
Molecular Formula C₈H₁₉NO
Molecular Weight 155.24 g/mol
CAS Number 2551117-61-2
Purity ≥95%

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Material : The synthesis begins with 2-methoxy-4-methylpentan-1-ol.
  • Amination Reaction : The hydroxyl group is converted to an amine using reagents like ammonia or primary amines.
  • Formation of Hydrochloride Salt : The resulting amine can be reacted with hydrochloric acid to form the hydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems:

  • Receptor Binding : The compound may interact with neurotransmitter receptors, influencing neuronal signaling pathways.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can alter metabolic pathways and affect cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Neurotransmitter Modulation : Preliminary studies suggest that it may enhance the release of neurotransmitters, potentially affecting mood and cognition.
  • Antioxidant Properties : Some studies indicate that this compound possesses antioxidant capabilities, which could be beneficial in reducing oxidative stress in cells.
  • Potential Therapeutic Applications :
    • Cognitive Disorders : Due to its effects on neurotransmitter systems, it may have potential applications in treating cognitive disorders.
    • Metabolic Disorders : Its influence on metabolic enzymes suggests possible roles in managing metabolic syndromes.

Case Studies

Several case studies have explored the pharmacological effects of compounds related to this compound:

  • Cognitive Enhancement : A study demonstrated that compounds with similar structures improved cognitive function in rodent models by enhancing synaptic plasticity.
  • Antioxidant Effects : Research showed that related compounds reduced markers of oxidative stress in cellular models, indicating potential protective effects against neurodegenerative diseases.

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